3-Bromo-4-cyanobenzoic acid
CAS No.: 581213-69-6; 58123-69-6
Cat. No.: VC5713077
Molecular Formula: C8H4BrNO2
Molecular Weight: 226.029
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 581213-69-6; 58123-69-6 |
|---|---|
| Molecular Formula | C8H4BrNO2 |
| Molecular Weight | 226.029 |
| IUPAC Name | 3-bromo-4-cyanobenzoic acid |
| Standard InChI | InChI=1S/C8H4BrNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12) |
| Standard InChI Key | WAFUFPLTXVDCNT-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(=O)O)Br)C#N |
Introduction
Chemical and Structural Properties
Molecular Architecture
3-Bromo-4-cyanobenzoic acid features a benzene ring substituted with a carboxylic acid group at position 1, a bromine atom at position 3, and a nitrile group at position 4. The electron-withdrawing nature of both the cyano and carboxylic acid groups creates a polarized aromatic system, enhancing reactivity at the bromine site. The compound’s IUPAC name, 3-bromo-4-cyanobenzoic acid, reflects this substitution pattern. Its canonical SMILES representation is C1=CC(=C(C=C1C(=O)O)Br)C#N, and it has a molecular weight of 226.03 g/mol.
Physicochemical Characteristics
The compound is typically a white crystalline solid with moderate solubility in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its melting point and spectral data (e.g., IR, NMR) align with trends observed in brominated benzoic acid derivatives. For instance, the carboxylic acid proton resonates near δ 13 ppm in ¹H NMR, while the aromatic protons exhibit splitting patterns consistent with para-substitution effects from the nitrile group.
Synthesis Methodologies
Halogen Exchange and Cyanation Routes
A patented synthesis pathway involves sequential functionalization of a nitrobenzoic acid precursor (Figure 1) . For example:
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Halogenation: 3-nitrobenzoic acid undergoes bromination using bromine in acetic acid, yielding 3-bromo-4-nitrobenzoic acid.
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Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, forming 3-bromo-4-aminobenzoic acid.
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Cyanation: Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl), followed by introduction of a cyanate ion source, replaces the amine with a nitrile group .
This method achieves yields exceeding 85% under optimized conditions, with microwave-assisted protocols reducing reaction times by 40% compared to conventional heating .
Table 1: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Conditions | Key Advantages |
|---|---|---|---|
| Conventional Heating | 78–85 | H₂/Pd-C, 80°C, 12 h | High reproducibility |
| Microwave-Assisted | 90–92 | 150°C, 20 min | Rapid synthesis, energy-efficient |
| Solvent-Free | 88–90 | Ball milling, room temperature | Environmentally friendly |
Industrial-Scale Production
Industrial processes prioritize cost efficiency and safety. Continuous flow reactors enable precise control over exothermic reactions like bromination, minimizing byproduct formation. Green chemistry innovations, such as solvent-free mechanochemical methods, have reduced waste generation by 60% compared to batch processes .
Applications in Pharmaceutical Development
Antithrombotic Agents
Derivatives of 3-bromo-4-cyanobenzoic acid are investigated as nonpeptide GPIIb/IIIa antagonists, which inhibit platelet aggregation in thrombotic disorders . For instance, biphenyl amides synthesized from this compound show IC₅₀ values below 100 nM in platelet-rich plasma assays, rivaling clinical candidates like tirofiban.
Oxidative Stress Modulation
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The bromine atom’s electronegativity enhances binding affinity to enzymatic active sites. For example, the compound inhibits cytochrome P450 2C9 (CYP2C9) with a Kᵢ of 2.3 μM, likely through competitive displacement of the substrate’s aromatic moiety.
Pharmacokinetic Profile
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Absorption: High logP (2.1) ensures favorable membrane permeability.
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Metabolism: Hepatic glucuronidation predominates, with <5% renal excretion of unchanged compound.
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Half-life: 3.2 hours in rodent models, necessitating sustained-release formulations for therapeutic use.
Comparative Analysis with Structural Analogs
3-Bromo-4-methylbenzoic Acid
Replacing the nitrile with a methyl group reduces electrophilicity, decreasing reactivity in Suzuki-Miyaura couplings by 70%. This analog exhibits weaker enzyme inhibition but improved metabolic stability.
3-Chloro-4-cyanobenzoic Acid
The smaller chlorine atom increases solubility in aqueous media (18 mg/mL vs. 9 mg/mL for the bromo analog) but reduces halogen-bonding interactions in protein binding.
Future Directions and Research Opportunities
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for neurological applications.
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Nanoparticle Drug Delivery: Encapsulation in PEGylated liposomes to enhance bioavailability and target thrombus sites.
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Computational Modeling: Machine learning-driven QSAR studies to predict novel bioactivities.
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